molecular formula C17H17N3O2 B1387302 Methyl 3-methyl-1-(4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate CAS No. 1170475-98-5

Methyl 3-methyl-1-(4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate

Cat. No. B1387302
CAS RN: 1170475-98-5
M. Wt: 295.34 g/mol
InChI Key: HKDXRHJGNWFOOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-methyl-1-(4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate is a compound that has been studied for its potential applications in scientific research. It is a white crystalline powder with a molecular weight of 300.36 g/mol. It is soluble in water, ethanol, and methanol, and is insoluble in ether and benzene. This compound has been studied for its potential applications in pharmacology, biochemistry, and physiology.

Mechanism of Action

Methyl 3-methyl-1-(4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate is believed to act as an inhibitor of the enzymes cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE). It binds to the active sites of these enzymes, preventing them from performing their normal function. This results in a decrease in the production of prostaglandins and the breakdown of acetylcholine, respectively.
Biochemical and Physiological Effects
Methyl 3-methyl-1-(4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate has been studied for its potential effects on the biochemical and physiological processes of the body. Inhibition of COX-2 has been linked to a decrease in inflammation and pain. Inhibition of AChE has been linked to a decrease in cognitive and memory impairments.

Advantages and Limitations for Lab Experiments

Methyl 3-methyl-1-(4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate has several advantages and limitations when used in laboratory experiments. One advantage is that it is a relatively inexpensive compound, making it an attractive option for research purposes. Another advantage is that it is readily soluble in a number of solvents, making it easy to work with. A limitation is that it is not very stable, making it difficult to store for extended periods of time.

Future Directions

Methyl 3-methyl-1-(4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate has a number of potential future directions for research. One potential direction is to further explore its potential as an inhibitor of enzymes involved in inflammation, pain, and cognitive and memory disorders. Another potential direction is to investigate its potential as an inhibitor of other enzymes involved in various biochemical and physiological processes. Additionally, further research could be done to investigate the potential of this compound as an anti-cancer agent.

Scientific Research Applications

Methyl 3-methyl-1-(4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate has been studied for its potential applications in scientific research. It has been studied as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and has been linked to inflammation and pain. It has also been studied as a potential inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine and has been linked to cognitive and memory disorders.

properties

IUPAC Name

methyl 3-methyl-1-(4-methylphenyl)-5-pyrrol-1-ylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-12-6-8-14(9-7-12)20-16(19-10-4-5-11-19)15(13(2)18-20)17(21)22-3/h4-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKDXRHJGNWFOOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C(=N2)C)C(=O)OC)N3C=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-methyl-1-(4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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